molecular formula C21H20N2O4 B11088421 3-(1-{[(2-methoxyphenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid

3-(1-{[(2-methoxyphenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B11088421
M. Wt: 364.4 g/mol
InChI Key: YDHDIFSJPQTONK-UHFFFAOYSA-N
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Description

3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is a complex organic compound that features a pyrrole ring substituted with a methoxybenzoyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and sulfonating agents like sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is unique due to its combination of a pyrrole ring, methoxybenzoyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

3-[1-[(2-methoxybenzoyl)amino]-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H20N2O4/c1-27-19-10-6-5-9-17(19)21(26)22-23-16(12-14-20(24)25)11-13-18(23)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,26)(H,24,25)

InChI Key

YDHDIFSJPQTONK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=CC=C2C3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

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